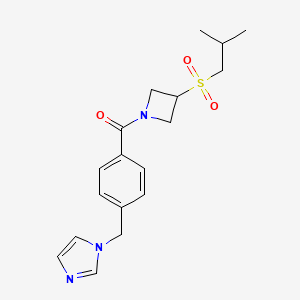

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule featuring an imidazole ring, a phenyl group, and an azetidine ring with an isobutylsulfonyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Imidazole Derivative: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The phenyl and azetidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Buloxibutid is a small molecule characterized by its complex structure, which includes an imidazole ring and a sulfonyl group. The molecular formula is C23H29N3O4S2 with a molecular weight of approximately 475.6 g/mol. The compound's structure can be represented as follows:SMILES CCCCCOC O NS O O C1 C C C S1 CC C C C2 CC C C C2 CN3C CN C3

Pharmacological Applications

1. Anticancer Research

Buloxibutid has shown promise in anticancer research, particularly targeting pathways involved in colorectal cancer. Studies have indicated that compounds with similar structures can inhibit β-catenin, a key player in cancer cell proliferation and metastasis . This suggests that Buloxibutid may serve as a lead compound for developing new anticancer therapies.

2. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit antimicrobial properties. Compounds related to Buloxibutid have been tested for their efficacy against various pathogens, including fungi and bacteria. For instance, studies on similar imidazole-based compounds have revealed their potential as antifungal agents against Aspergillus species .

3. Neurological Applications

The imidazole moiety is known for its role in modulating neurotransmitter systems. Preliminary studies suggest that Buloxibutid may interact with neurotransmitter receptors, potentially offering therapeutic effects in neurological disorders . Further investigation into its pharmacodynamics could elucidate its role in treating conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have explored the applications of Buloxibutid and related compounds:

Mécanisme D'action

The mechanism by which (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenyl and azetidine rings may interact with hydrophobic pockets in proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the azetidine ring and isobutylsulfonyl group, making it less complex.

(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Lacks the imidazole and phenyl groups, reducing its potential for metal coordination and hydrophobic interactions.

Uniqueness

The uniqueness of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Activité Biologique

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates both imidazole and azetidine moieties, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure features an imidazole ring, which is pivotal in many biological interactions due to its ability to participate in hydrogen bonding and metal coordination.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies using disk diffusion methods have shown that imidazole derivatives can inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .

Antitumor Activity

Imidazole-containing compounds have also been investigated for their antitumor activities. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was documented in studies involving various cancer cell lines, indicating that the compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented extensively. The compound's ability to modulate inflammatory pathways suggests it could serve as a therapeutic agent in conditions characterized by chronic inflammation. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, providing a basis for further exploration in inflammatory disease models .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones.

- Receptor Modulation: It may interact with specific receptors involved in pain and inflammation pathways, thus exerting analgesic effects.

- Cell Signaling Pathways: The modulation of signaling pathways linked to cell proliferation and apoptosis could explain its antitumor effects.

Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial activity against S. aureus and E. coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Study 2: Antitumor Activity

In a comparative study on various azetidine derivatives, one particular derivative showed promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size and increased survival rates among treated subjects .

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-14(2)12-25(23,24)17-10-21(11-17)18(22)16-5-3-15(4-6-16)9-20-8-7-19-13-20/h3-8,13-14,17H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUODCILDLYPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.